(2,6-Diphenyloxan-2-yl)phosphonic acid
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Overview
Description
(2,6-Diphenyloxan-2-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,6-diphenyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diphenyloxan-2-yl)phosphonic acid typically involves the reaction of 2,6-diphenyloxan with a suitable phosphonating agent. One common method is the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., HCl) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale reactions using dichlorophosphine or dichlorophosphine oxide as starting materials. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (2,6-Diphenyloxan-2-yl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products:
Scientific Research Applications
(2,6-Diphenyloxan-2-yl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug development and enzyme inhibition.
Medicine: Research explores its use in developing new pharmaceuticals, especially those targeting specific enzymes or pathways.
Mechanism of Action
The mechanism by which (2,6-Diphenyloxan-2-yl)phosphonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .
Comparison with Similar Compounds
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various applications.
Phosphinic Acid: Features a phosphorus atom bonded to one oxygen and two hydrogen atoms, with distinct chemical properties.
Phosphonopeptides: Mimetics of peptides where the phosphonic acid group replaces the carboxylic acid group, used in enzyme inhibition studies.
Uniqueness: (2,6-Diphenyloxan-2-yl)phosphonic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable phosphorus-carbon bonds and participate in various chemical reactions sets it apart from other phosphonic acids .
Properties
CAS No. |
62173-57-3 |
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Molecular Formula |
C17H19O4P |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
(2,6-diphenyloxan-2-yl)phosphonic acid |
InChI |
InChI=1S/C17H19O4P/c18-22(19,20)17(15-10-5-2-6-11-15)13-7-12-16(21-17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H2,18,19,20) |
InChI Key |
BYNSIBHKVBNOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(C1)(C2=CC=CC=C2)P(=O)(O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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